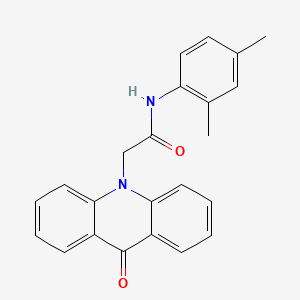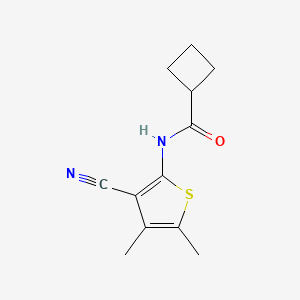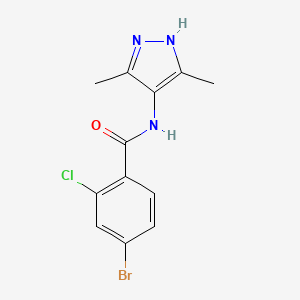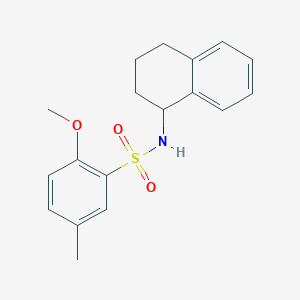
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate, also known as DMMP, is a chemical compound that has gained significant attention in scientific research. It is a colorless liquid that is soluble in water and is used in various applications, including as a solvent and in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is not fully understood. However, it is believed to act as a nucleophile and a Lewis base, which allows it to react with various electrophilic compounds. Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is also known to undergo ring-opening reactions, which can lead to the formation of various products.
Biochemical and physiological effects:
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen. Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is also not known to have any significant effects on the central nervous system or other physiological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is also a versatile reagent that can be used in a variety of reactions. However, there are also some limitations to using Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate in lab experiments. It is a highly reactive compound that can be difficult to handle, and it can also be sensitive to air and moisture.
Direcciones Futuras
There are several future directions for research on Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate. One area of interest is the development of new synthetic methods for Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate and its potential use in the synthesis of new compounds. Additionally, there is potential for the use of Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate in the development of new materials, such as polymers and coatings.
Conclusion:
In conclusion, Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is a chemical compound that has gained significant attention in scientific research. It is a versatile reagent that is used in various applications, including as a solvent and in the synthesis of other chemicals. Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate has low toxicity and is not considered to be a carcinogen or mutagen. While there are some limitations to using Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate in lab experiments, it has several advantages and is a promising compound for future research.
Métodos De Síntesis
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate can be synthesized through a variety of methods, including the reaction of 2,6-dimethylmorpholine with methyl acrylate or methyl methacrylate in the presence of a catalyst. Another method involves the reaction of 2,6-dimethylmorpholine with ethyl chloroformate in the presence of a base. The resulting product is then reacted with methanol to form Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate.
Aplicaciones Científicas De Investigación
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a solvent in the synthesis of various chemicals, including pharmaceuticals, pesticides, and fragrances. Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is also used as a reagent in the synthesis of chiral compounds and in the preparation of polymers.
Propiedades
IUPAC Name |
methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(6-8(2)14-7)9(3)10(12)13-4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCRIKYQFUMXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)



![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)

![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)